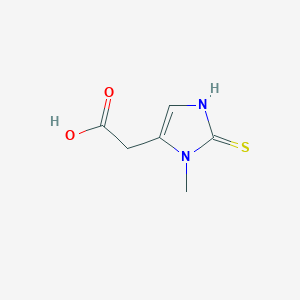

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-4(2-5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBAXKGUMCQOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid generally follows a pathway involving:

- Formation of the imidazole ring via cyclization reactions.

- Introduction of the thioxo group (C=S) typically through thioamide intermediates.

- Attachment of the acetic acid side chain at the 4-position of the imidazole ring.

A common synthetic approach is the condensation of a thioamide with an α-haloketone or α-haloacid derivative, followed by cyclization under basic or neutral conditions to yield the imidazole ring with the thioxo functionality.

Specific Synthetic Routes

Condensation of Thioamides with α-Haloketones or α-Haloacids

One well-documented method involves the reaction of a thioamide with an α-haloketone or α-haloacetic acid derivative. The reaction proceeds via nucleophilic substitution and subsequent cyclization to form the 2-thioxoimidazole ring system.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Bases like sodium hydride or potassium carbonate facilitate deprotonation and cyclization.

- The reaction temperature is controlled to optimize yield and minimize side reactions.

This method is analogous to the synthesis of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate, where the condensation of a thioamide with an α-haloketone followed by cyclization forms the imidazole ring.

Preparation of Starting Materials

- Thioamides can be prepared by thiation of amides or by other literature methods.

- α-Haloacetic acid derivatives can be synthesized or purchased commercially.

- Methyl esters of histidine derivatives are prepared via acid-catalyzed esterification, as described in the preparation of L-histidine methyl ester dihydrochloride.

Cyclization and Functional Group Manipulation

- The cyclization step often requires stirring at controlled temperatures (e.g., 10–65 °C) under an inert atmosphere.

- Purification involves crystallization, distillation, or chromatographic techniques.

- The carboxylic acid group can be introduced directly via α-haloacetic acid or by hydrolysis of ester intermediates.

Alternative Synthetic Approaches

While direct synthesis of the target compound is less commonly reported, related compounds such as 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one derivatives are synthesized via ring-closing cyclization of ethyl-3-oxobutanoate with thiourea in the presence of KOH in ethanol, followed by reaction with 2-chloroacetic acid to introduce carboxylate groups. This method demonstrates the utility of thiourea condensation and subsequent alkylation for introducing thioxo and acetic acid functionalities on heterocyclic rings, which could be adapted for imidazole derivatives.

Data Table: Summary of Preparation Parameters

Detailed Research Findings

- The preparation of L-histidine methyl ester dihydrochloride, a key intermediate, involves gas-phase HCl introduction into a methanol suspension of L-histidine hydrochloride at 55–65 °C, followed by crystallization steps.

- The condensation of thioamides with α-haloacetic acid derivatives in DMF or THF under basic conditions yields the 2-thioxoimidazole ring with an acetic acid substituent, as demonstrated in analogous compounds.

- Alternative methods involving thiourea condensation and subsequent alkylation with 2-chloroacetic acid in alkaline medium have been successfully used to prepare thioxopyrimidinone derivatives bearing carboxylate groups, indicating possible synthetic parallels.

- Purification techniques such as crystallization and chromatographic methods (normal or reverse phase) are essential to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.

Substitution: Alcohols or amines for esterification or amidation, acidic or basic catalysts, room temperature to mild heating.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Esters, amides, or other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. Its mechanism is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound can reduce inflammation markers in vitro. This property could be beneficial in developing treatments for inflammatory diseases.

- Antioxidant Properties : The presence of sulfur in the structure enhances its ability to scavenge free radicals, making it a potential candidate for antioxidant formulations.

Applications in Pharmaceuticals

Due to its biological activities, this compound is being explored for various pharmaceutical applications:

| Application | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics or antiseptics targeting resistant strains. |

| Anti-inflammatory Drugs | Formulation of medications for conditions like arthritis or asthma. |

| Antioxidant Supplements | Use in dietary supplements aimed at reducing oxidative stress. |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of several conventional antibiotics, indicating its potential as a lead compound for drug development.

Applications in Cosmetics

The cosmetic industry is increasingly interested in compounds with multifunctional properties. The antioxidant and anti-inflammatory characteristics of this compound make it suitable for inclusion in skincare formulations:

| Cosmetic Application | Benefits |

|---|---|

| Anti-aging Products | Reduces oxidative damage and improves skin elasticity. |

| Soothing Creams | Alleviates redness and irritation in sensitive skin formulations. |

| Sunscreen Formulations | Enhances UV protection through antioxidant activity. |

Case Study: Skin Care Formulation

In a formulation study, creams containing this compound showed improved hydration and reduced erythema in clinical trials involving participants with sensitive skin types.

Agricultural Applications

Emerging research suggests potential uses in agriculture, particularly as a biopesticide due to its antimicrobial properties:

| Agricultural Use | Description |

|---|---|

| Biopesticide | Development of natural pest control solutions that are less harmful to beneficial insects. |

Case Study: Efficacy as a Biopesticide

Field trials indicated that crops treated with formulations containing this compound exhibited reduced pest populations without adversely affecting non-target species.

Wirkmechanismus

The mechanism of action of 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The acetic acid group in the target compound enhances polarity compared to ester derivatives (e.g., methyl or ethyl esters), favoring aqueous solubility . Phenyl substituents, as in the diphenyl derivative from , drastically increase lipophilicity, reducing bioavailability in hydrophilic environments .

- Functional Group Reactivity : The thioxo (C=S) group in all compounds is redox-active. For example, Ethyl 2-(3,5-diphenyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate undergoes oxidation with H₂O₂ in acetic acid to form sulfonyl derivatives, suggesting similar reactivity for the target compound .

Biologische Aktivität

2-(3-Methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid (CAS Number: 1091908-73-4) is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

- Molecular Formula: C6H8N2O2S

- Molecular Weight: 172.20 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research has indicated that compounds with imidazole structures exhibit significant anticancer properties. The following table summarizes key findings regarding the anticancer activity of this compound and related analogs:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| Analog A | HepG2 (Liver Cancer) | 10.0 | Microtubule destabilization |

| Analog B | A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

In a study published in ACS Omega, it was found that imidazole derivatives could inhibit microtubule assembly, which is crucial for cancer cell proliferation . The compound's ability to induce apoptosis in cancer cells was confirmed through enhanced caspase activity assays.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. The following table presents the antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in the development of new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of imidazole derivatives. Key findings from various studies suggest that:

- Substituents on the Imidazole Ring: The presence of electron-donating groups enhances anticancer activity.

- Thioxo Group: The thioxo moiety contributes significantly to both anticancer and antimicrobial activities.

- Acetic Acid Moiety: Essential for solubility and bioavailability, influencing the overall pharmacokinetic profile.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

-

Breast Cancer Model: In vivo studies using MDA-MB-231 xenografts showed a significant reduction in tumor size when treated with this compound at doses of 10 mg/kg body weight.

"The treatment led to a marked decrease in Ki67 expression, indicating reduced cell proliferation" .

- Antimicrobial Efficacy in Animal Models: A murine model infected with Staphylococcus aureus showed that administration of this compound resulted in a significant decrease in bacterial load compared to controls.

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Batch reflux (DMF, CuI) | 62 | 95% | |

| Continuous flow (MeCN) | 85 | 98% | |

| Recrystallization (DMF/H₂O) | N/A | 99% |

Q. Table 2: Biological Activity of Selected Derivatives

| Compound | MIC (μg/mL, S. aureus) | MIC (μg/mL, C. albicans) |

|---|---|---|

| 2-Thioxo-imidazole acetic acid | 16 | 32 |

| 4-Fluoro analog | 8 | 64 |

| 3-Methoxy analog | 32 | 16 |

| Data adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.